molecular formula C15H28OSi B13804811 (E)-(7-Dodecen-9-ynyloxy)trimethylsilane CAS No. 58763-69-2

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane

Cat. No.: B13804811
CAS No.: 58763-69-2
M. Wt: 252.47 g/mol
InChI Key: BSFTXFASOLZMHG-CMDGGOBGSA-N
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Description

Overview of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane within Modern Synthetic Chemistry

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane is a specialized chemical intermediate primarily utilized in the stereoselective synthesis of insect sex pheromones. Its molecular structure is meticulously designed to serve as a precursor to conjugated diene alcohols, which are the active components of many lepidopteran pheromone blends.

The principal application of this compound is in the synthesis of (7E,9Z)-7,9-dodecadien-1-ol, the major component of the sex pheromone of the European grapevine moth, Lobesia botrana. d-nb.infonih.gov This pest poses a significant threat to vineyards, and its pheromone is widely used in pest management strategies such as mating disruption and population monitoring. nih.gov

The synthetic utility of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is rooted in its functional group arrangement:

The C12 Carbon Backbone: Provides the necessary chain length for the final pheromone molecule.

The Trimethylsilyl (B98337) Ether: Protects the terminal alcohol functionality during the construction of the carbon skeleton. This is crucial as the free alcohol would interfere with the organometallic reagents often used in coupling reactions.

The (E)-Alkene at C7: Establishes the required stereochemistry for one of the two double bonds in the final conjugated diene.

The Alkyne at C9: Serves as a masked Z-alkene. Through stereoselective reduction, typically using a Lindlar catalyst or zinc, the triple bond can be converted into a (Z)-double bond, creating the final (E,Z)-conjugated diene system. researchgate.net

A typical synthetic route would involve coupling a C6 fragment containing the protected alcohol with a C6 fragment containing the enyne moiety (or building the enyne onto a C12 chain). After the formation of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, the synthesis proceeds with two key steps: stereoselective reduction of the alkyne to a Z-alkene, followed by deprotection of the silyl (B83357) ether to liberate the free alcohol, yielding the target pheromone.

Table 1: Physicochemical Properties of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane

PropertyValue
Molecular FormulaC15H28OSi
Molecular Weight252.47 g/mol
CAS Number58763-69-2
AppearanceLiquid (predicted)
Boiling PointNot available
SolubilitySoluble in common organic solvents

Research Trajectories and Academic Relevance of Related Dodecenyne Derivatives

The academic and industrial interest in (E)-(7-Dodecen-9-ynyloxy)trimethylsilane and related dodecenyne derivatives is driven by their crucial role in chemical ecology and sustainable agriculture. Research in this area focuses on developing efficient, stereoselective, and scalable syntheses of insect pheromones.

Key Research Areas:

Stereoselective Synthesis: A primary focus of academic research is the development of new synthetic methods to control the geometry of the double bonds in pheromones. The biological activity of these compounds is often highly dependent on their stereoisomeric purity. google.com Research explores novel catalysts and reaction conditions for creating enyne and diene systems with high fidelity, minimizing the formation of inactive or inhibitory isomers. mdpi.com

Pest Management: Dodecenyne derivatives are vital precursors for the pheromones of numerous pest species beyond L. botrana, including other tortricid moths. nih.govresearchgate.net The synthesis of these compounds allows for the production of lures for insect traps and dispensers for mating disruption, providing environmentally benign alternatives to broad-spectrum pesticides. nih.gov

Biosynthesis Studies: Synthetic standards of pheromones and their precursors, derived from dodecenynes, are essential for studying the natural biosynthetic pathways in insects. By understanding how insects produce these complex molecules, researchers can identify key enzymes and genes, which may lead to novel biotechnological approaches for pheromone production. d-nb.infonih.gov

Development of Novel Coupling Reactions: The need to construct the enyne backbone of these precursors has spurred innovation in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Negishi couplings. rsc.org These methods are continually being refined to improve yields, functional group tolerance, and catalytic efficiency.

The study of dodecenyne derivatives like (E)-(7-Dodecen-9-ynyloxy)trimethylsilane represents a convergence of synthetic organic chemistry, analytical chemistry, and biology, with direct applications in protecting agricultural resources and understanding chemical communication in the natural world.

Properties

CAS No.

58763-69-2

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

[(E)-dodec-7-en-9-ynoxy]-trimethylsilane

InChI

InChI=1S/C15H28OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h8-9H,5,10-15H2,1-4H3/b9-8+

InChI Key

BSFTXFASOLZMHG-CMDGGOBGSA-N

Isomeric SMILES

CCC#C/C=C/CCCCCCO[Si](C)(C)C

Canonical SMILES

CCC#CC=CCCCCCCO[Si](C)(C)C

Origin of Product

United States

Strategic Design and Synthetic Methodologies for E 7 Dodecen 9 Ynyloxy Trimethylsilane

Precursor Synthesis and Building Block Generation

A convergent synthetic plan is typically employed, where the carbon skeleton is assembled from smaller, functionalized building blocks. This approach allows for the precise and sequential introduction of the required functionalities.

Formation of the Dodecenyl Backbone with Defined Stereochemistry

The 12-carbon backbone is not formed as a simple alkane but is constructed concurrently with the introduction of the double and triple bonds. A logical retrosynthetic disconnection of the parent alcohol, (E)-7-dodecen-9-yn-1-ol, is between the C8 and C9 positions or, more commonly, at the double bond. This leads to two primary building blocks: a seven-carbon fragment containing the alcohol (or a protected precursor) and a five-carbon fragment containing the alkyne.

For instance, a plausible strategy involves coupling a C7 aldehyde, such as 7-hydroxyheptanal (B3188561) (or its protected form), with a C5 phosphorus ylide or phosphonate (B1237965) carbanion derived from a 1-pentyne (B49018) precursor. This coupling reaction simultaneously forms the 12-carbon chain and establishes the crucial C7-C8 double bond.

Introduction of Alkyne and Alkene Functionalities

The core of the synthesis lies in the carbon-carbon bond-forming reaction that installs the conjugated enyne system. The alkene and alkyne functionalities are introduced through the strategic coupling of tailored precursors.

Alkene Formation via Olefination: A Wittig-type reaction is a classic method for this transformation. A C7 aldehyde precursor, such as 7-(tetrahydro-2H-pyran-2-yloxy)heptanal, can be reacted with a phosphorus ylide generated from a 1-pentynyltriphenylphosphonium salt. The specific variant of the Wittig reaction is critical for achieving the desired (E)-stereochemistry, as discussed in section 2.2.1.

Alkyne/Alkene Linkage via Cross-Coupling: Alternatively, a palladium-catalyzed cross-coupling reaction can be used. This would involve reacting a C7 fragment, such as an (E)-vinyl halide like (E)-1-bromo-hept-1-en-7-ol, with a C5 terminal alkyne, such as 1-pentyne. This method, detailed in section 2.2.2, offers excellent stereochemical control.

The choice between these routes depends on the availability of starting materials and the desired stereoselectivity.

Table 1: Key Building Blocks for Synthesis
Synthetic StrategyC7 Building BlockC5 Building BlockResulting Bond
Horner-Wadsworth-Emmons7-Hydroxyheptanal (or protected form)Diethyl (pent-1-yn-1-yl)phosphonateC7=C8 Double Bond
Sonogashira Coupling(E)-1-Iodohept-1-en-7-ol (or protected form)1-PentyneC8-C9 Single Bond (linking alkene and alkyne)

Methodologies for Installing the Trimethylsilyl (B98337) Ether Moiety

The final step in the synthesis is the protection of the terminal hydroxyl group of the parent alcohol, (E)-7-dodecen-9-yn-1-ol, to yield the target compound. This is a standard procedure in organic synthesis to increase the stability of the alcohol and modify its chemical reactivity. The most common method is silylation using an electrophilic silicon reagent.

The reaction typically involves treating the alcohol with trimethylsilyl chloride (TMSCl) in the presence of a mild, non-nucleophilic base. orgsyn.org The base, commonly a tertiary amine like triethylamine (B128534) (Et₃N) or imidazole (B134444) , serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving it to completion. researchgate.netresearchgate.net The reaction is usually carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at or below room temperature. The lone pair of electrons on the alcohol's oxygen atom attacks the silicon atom of TMSCl, displacing the chloride ion in an Sₙ2-like mechanism.

Table 2: Common Conditions for Trimethylsilyl Ether Formation
Silylating AgentBaseTypical SolventKey Features
Trimethylsilyl chloride (TMSCl)Triethylamine (Et₃N), Imidazole, PyridineDCM, THF, Diethyl EtherStandard, cost-effective, and widely used for primary alcohols.
N,O-Bis(trimethylsilyl)acetamide (BSA)None required (autocatalytic)DCM, Acetonitrile (B52724)Produces a neutral byproduct (N-trimethylsilylacetamide).
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)2,6-LutidineDCMHighly reactive, used for hindered or unreactive alcohols.

Stereoselective Approaches to the (E)-Configuration

Achieving the correct geometry of the double bond is paramount, as the biological or chemical properties of isomers can differ significantly. For (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, the trans configuration at the C7-C8 double bond must be selectively formed.

Wittig Reaction and its Stereocontrol Variants for Alkene Formation

The Wittig reaction is a powerful tool for alkene synthesis, but its standard form, using non-stabilized phosphorus ylides (where the group attached to the carbanion is an alkyl group), typically yields (Z)-alkenes with high selectivity. To favor the desired (E)-alkene, modifications to the standard Wittig protocol are necessary.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that produces (E)-alkenes with excellent selectivity. wikipedia.orgnrochemistry.comyoutube.com This reaction utilizes a phosphonate carbanion (a stabilized ylide) instead of a phosphonium (B103445) ylide. organic-chemistry.orgalfa-chemistry.com In the context of synthesizing the target molecule, this would involve reacting 7-hydroxyheptanal with a phosphonate ester like diethyl (pent-1-yn-1-yl)phosphonate. The electron-withdrawing nature of the phosphonate group stabilizes the intermediate carbanion, leading to thermodynamic control of the reaction pathway, which favors the formation of the more stable (E)-alkene. alfa-chemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also easier to remove during purification compared to the triphenylphosphine (B44618) oxide from a standard Wittig reaction. organic-chemistry.org

Table 3: Comparison of Wittig-Type Reactions for Stereocontrol
ReactionPhosphorus ReagentYlide TypeTypical Selectivity
Standard WittigTriphenylphosphonium saltNon-stabilized (e.g., alkyl)(Z)-Alkene
Horner-Wadsworth-Emmons (HWE)Dialkyl phosphonate esterStabilized (e.g., by ester, ketone, alkyne)(E)-Alkene
Schlosser ModificationTriphenylphosphonium saltNon-stabilized(E)-Alkene (via intermediate manipulation)

Palladium-Catalyzed Cross-Coupling Strategies for Alkyne/Alkene Linkages

Palladium-catalyzed cross-coupling reactions provide a robust and stereospecific alternative for constructing the enyne linkage. organic-chemistry.org The Sonogashira coupling is particularly well-suited for this purpose, as it directly couples a vinyl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org

To synthesize the precursor for the target molecule, an (E)-vinyl halide, such as (E)-7-iodo-hept-1-en-1-ol (with the alcohol group protected), would be coupled with 1-pentyne. The reaction is catalyzed by a palladium(0) complex, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org A key advantage of the Sonogashira coupling is that the reaction proceeds with retention of the alkene geometry. wikipedia.org Therefore, starting with a pure (E)-vinyl halide ensures the formation of the desired (E)-enyne product. The development of copper-free Sonogashira protocols has also broadened the applicability of this reaction, mitigating issues related to the formation of alkyne homocoupling byproducts. libretexts.org

Table 4: Typical Conditions for Sonogashira Coupling
ComponentExamplesFunction
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Primary catalyst for the C-C bond formation cycle.
Copper(I) Co-catalystCuIActivates the alkyne for transmetalation.
BaseTriethylamine, DiisopropylamineNeutralizes HX byproduct and deprotonates the alkyne.
SolventTHF, DMF, Toluene (B28343)Solubilizes reactants and facilitates the reaction.

Silyl (B83357) Protection of Alcohols and Alkynols

The hydroxyl group is a highly reactive functional group that often requires protection during multi-step syntheses to prevent unwanted side reactions. openochem.org Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions, as well as their stability to a wide range of reagents. bohrium.comlibretexts.org The trimethylsilyl (TMS) group, in particular, is a common choice for protecting alcohols. youtube.com

The formation of a trimethylsilyl ether from an alcohol, such as the precursor to the target molecule, (E)-7-dodecen-9-yn-1-ol, is typically achieved by reacting the alcohol with a silylating agent. wikipedia.org A common and efficient method is the Corey protocol, which utilizes trimethylsilyl chloride (TMSCl) as the silylating agent and imidazole as a base in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The reaction proceeds through the activation of the silylating agent by the base, followed by nucleophilic attack of the alcohol's oxygen atom on the silicon atom.

Other amine bases such as triethylamine or 2,6-lutidine can also be employed. youtube.comwikipedia.org The choice of base and solvent can significantly influence the reaction rate and yield. acs.org For instance, reactions are often faster in polar aprotic solvents like DMF compared to less polar solvents like dichloromethane. acs.org The general reaction for the trimethylsilylation of an alcohol is depicted below:

R-OH + (CH₃)₃SiCl + Base → R-O-Si(CH₃)₃ + Base·HCl

The reactivity of the alcohol can be influenced by steric hindrance. Primary alcohols are generally more reactive towards silylation than secondary or tertiary alcohols. researchgate.net In the case of (E)-7-dodecen-9-yn-1-ol, the primary alcohol would be expected to undergo silylation readily. A variety of silylating agents are available, offering a spectrum of reactivity and stability, allowing for selective protection of different hydroxyl groups within the same molecule. uni-muenchen.de

Silylating AgentBaseSolventTypical ConditionsReference
Trimethylsilyl chloride (TMSCl)ImidazoleDMFRoom Temperature wikipedia.org
Trimethylsilyl chloride (TMSCl)Triethylamine (Et₃N)CH₂Cl₂0 °C to Room Temperature youtube.com
N,O-Bis(trimethylsilyl)acetamide (BSA)None (or catalytic TMSCl)VariousRoom Temperature gelest.com
Hexamethyldisilazane (B44280) (HMDS)Catalytic Iodine (I₂)Neat or SolventRoom Temperature organic-chemistry.org

Convergent and Linear Synthesis Pathways for (E)-(7-Dodecen-9-ynyloxy)trimethylsilane

The synthesis of a complex molecule like (E)-(7-Dodecen-9-ynyloxy)trimethylsilane can be approached through two primary strategies: linear synthesis and convergent synthesis. wikipedia.org

A potential linear synthesis route is outlined below:

Start with a protected 6-bromo-1-hexanol.

Perform a coupling reaction to introduce the E-double bond and extend the carbon chain.

Introduce the terminal alkyne via another coupling reaction, such as the Sonogashira coupling. wikipedia.orglibretexts.org

Deprotect the alcohol.

Perform the final silylation step to yield (E)-(7-Dodecen-9-ynyloxy)trimethylsilane.

In contrast, a convergent synthesis involves the independent synthesis of several fragments of the target molecule, which are then coupled together in the later stages of the synthesis. wikipedia.org This approach is generally more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and any low-yielding steps occur early in the synthesis of the individual fragments. wikipedia.org

For (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, a convergent approach would involve the synthesis of two key fragments that can be joined to form the enyne backbone. A highly effective method for forming the enyne linkage is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org

A plausible convergent synthesis is as follows:

Fragment A Synthesis: Synthesis of a vinyl halide fragment containing the alcohol, for example, (E)-7-bromohept-1-en-7-ol.

Fragment B Synthesis: Synthesis of a terminal alkyne fragment, for example, 1-pentyne.

Coupling and Final Step: A Sonogashira coupling of Fragment A and Fragment B would yield the precursor alcohol, (E)-7-dodecen-9-yn-1-ol. The final step would be the silylation of this alcohol.

Synthesis TypeDescriptionAdvantagesDisadvantages
Linear Sequential reactions from a single starting material. wikipedia.orgConceptually simple to plan.Overall yield can be very low for long sequences. wikipedia.org
Convergent Independent synthesis of fragments followed by coupling. wikipedia.orgHigher overall yields, allows for parallel synthesis. wikipedia.orgMay require more complex planning and synthesis of fragments.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Optimization of Silylation: The efficiency of the silylation reaction can be influenced by several factors:

Silylating Agent: While TMSCl is common, other reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) can be used, sometimes under milder or neutral conditions which can be advantageous if other sensitive functional groups are present. gelest.comorganic-chemistry.org

Catalyst/Base: The choice and stoichiometry of the base (e.g., imidazole, triethylamine) can significantly impact the reaction rate. In some cases, catalytic amounts of a stronger base or an activating agent can accelerate the reaction. uni-muenchen.deorganic-chemistry.org

Solvent and Temperature: As mentioned, the solvent polarity can affect the reaction rate. acs.org Running the reaction at optimal temperatures (from -78 °C to elevated temperatures depending on the specific reagents) is also key to achieving high yields and minimizing side reactions. rsc.org

Optimization of Sonogashira Coupling: The Sonogashira coupling is a powerful tool for enyne synthesis, and its optimization is well-documented. organic-chemistry.orgacs.org Key parameters to consider include:

Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. libretexts.org The catalyst loading is typically low (e.g., 1-5 mol%).

Copper Co-catalyst: A copper(I) salt, such as CuI, is typically used as a co-catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

Solvent: The reaction is often carried out in solvents like tetrahydrofuran (THF), DMF, or acetonitrile.

Reaction StepKey Parameters for OptimizationPotential Improvements
Silylation Silylating agent, base, solvent, temperature. acs.orgrsc.orgHigher yield, shorter reaction time, milder conditions.
Sonogashira Coupling Palladium catalyst, copper co-catalyst, base, solvent. libretexts.orgorganic-chemistry.orgImproved yield, tolerance of functional groups, stereoselectivity.

Chemical Reactivity and Transformational Chemistry of E 7 Dodecen 9 Ynyloxy Trimethylsilane

Reactions Involving the Trimethylsilyl (B98337) Ether Group

The trimethylsilyl ether group primarily serves as a protecting group for the primary alcohol. Its reactivity is dominated by cleavage (desilylation) to unmask the alcohol, although it can also influence the reactivity of adjacent functional groups.

Desilylation Strategies and Regioselective Hydrolysis

The cleavage of the Si-O bond, known as desilylation, is a fundamental transformation for this compound. The TMS group is known for its lability under both acidic and fluoride-based conditions, allowing for its removal under mild protocols. gelest.comlibretexts.org The choice of reagent is crucial for achieving chemoselectivity, especially in the presence of the molecule's other sensitive functionalities (the alkene and alkyne).

Common desilylation strategies include:

Fluoride-Based Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is the most common reagent for removing silyl (B83357) ethers due to the high strength of the silicon-fluorine bond (Si-F bond energy: ~135 kcal/mol vs. Si-O bond energy: ~108 kcal/mol). libretexts.org The reaction is typically performed in aprotic solvents like tetrahydrofuran (B95107) (THF).

Acidic Conditions: Mild acidic conditions, such as acetic acid in THF/water or using reagents like pyridinium (B92312) p-toluenesulfonate (PPTS), can effectively cleave TMS ethers. gelest.com However, care must be taken as the alkene and alkyne moieties can be susceptible to acid-catalyzed hydration or rearrangement.

Lewis Acids: Certain Lewis acids can promote the cleavage of silyl ethers. For instance, trimethylsilyl bromide (TMSBr) in methanol (B129727) has been reported for the efficient and chemoselective cleavage of various alkyl silyl ethers.

The table below summarizes common conditions for the desilylation of trimethylsilyl ethers.

Reagent/ConditionSolvent(s)Typical Reaction TimeSelectivity Notes
Tetrabutylammonium fluoride (TBAF)THFMinutes to hoursHighly effective; may affect other silicon-containing groups if present.
Hydrofluoric acid-Pyridine (HF·Py)THF, PyridineMinutes to hoursCan be selective for different silyl ethers based on steric hindrance. gelest.com
Acetic Acid (AcOH)THF / H₂OHoursMild acidic conditions; risk of side reactions at the double or triple bond.
Potassium Carbonate (K₂CO₃)Methanol (MeOH)HoursMild basic conditions, suitable for base-stable compounds.
Trimethylsilyl Bromide (TMSBr) (cat.)Methanol (MeOH)Minutes to hoursEfficient and chemoselective for alkyl silyl ethers in the presence of aryl silyl ethers.

Reactivity as a Masked Alcohol or Silyl Enol Ether Analog

The primary role of the trimethylsilyl ether in (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is to function as a "masked" or protected form of the corresponding primary alcohol, (E)-7-dodecen-9-yn-1-ol. libretexts.org This protection strategy is vital in multi-step syntheses where the reactive hydroxyl group would interfere with reagents intended for other parts of the molecule, such as organometallics or strong bases. Once the desired transformations on the alkene or alkyne are complete, the alcohol can be revealed via desilylation for subsequent reactions like oxidation, esterification, or etherification.

While (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is not a silyl enol ether, its silyl ether moiety is a component of this important class of reagents. Silyl enol ethers are versatile carbon nucleophiles used in a variety of carbon-carbon bond-forming reactions. wikipedia.org They are typically generated from ketones or aldehydes and react with electrophiles, such as in the Mukaiyama aldol (B89426) addition. wikipedia.orgyoutube.com The reactivity of the silyl ether in the title compound is distinct, primarily involving cleavage rather than participating as part of an enolate system.

Transformations at the Alkene Moiety (E-7-Dodecene)

The (E)-configured, or trans, double bond between carbons 7 and 8 is a site for various addition and transformation reactions. The stereochemistry of this alkene is crucial as it dictates the stereochemical outcome of many of these reactions.

Stereospecific Additions and Functionalizations

A stereospecific reaction is one where the stereochemistry of the starting material determines the stereochemistry of the product. masterorganicchemistry.comchemistnotes.com The (E)-alkene in the title compound will react stereospecifically in several important transformations.

Key stereospecific reactions include:

Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) to alkenes proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. chemistnotes.com For the (E)-alkene, this would lead to the formation of a specific pair of enantiomers of the dihalide product.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the syn-addition of an oxygen atom to form an epoxide. The (E)-alkene will yield a trans-epoxide.

Hydroboration-Oxidation: This two-step process achieves the syn-addition of a hydroxyl group and a hydrogen atom across the double bond in an anti-Markovnikov fashion. The stereospecificity of the hydroboration step ensures a predictable stereochemical outcome. scribd.com

Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), leading to a diol with a specific relative stereochemistry. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.

The table below outlines the expected stereochemical outcomes for additions to the (E)-alkene moiety.

Reaction TypeReagent(s)Stereochemical OutcomeProduct Type
HalogenationBr₂, Cl₂Anti-additionVicinal Dihalide
Epoxidationm-CPBA, H₂O₂Syn-additionEpoxide
Syn-DihydroxylationOsO₄ (cat.), NMO; or cold, dilute KMnO₄Syn-additionVicinal Diol
Anti-Dihydroxylation1. m-CPBA; 2. H₃O⁺Anti-additionVicinal Diol
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHSyn-additionAlcohol (Anti-Markovnikov)

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction for the formation of new carbon-carbon double bonds. mdpi.com Given that the molecule contains both an alkene and an alkyne, it is a suitable substrate for enyne metathesis. This reaction, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts) or molybdenum complexes (e.g., Schrock catalysts), involves the interaction of the metal carbene with both the alkene and alkyne moieties. nih.govorganic-chemistry.org

In the context of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, two primary metathesis pathways are relevant:

Enyne Cross-Metathesis (EYCM): In the presence of a simple alkene partner like ethylene, the molecule can undergo cross-metathesis. The reaction typically proceeds via interaction of the catalyst with the alkyne to form a metal vinylcarbene, which then reacts with the alkene. This can be used to synthesize conjugated dienes. beilstein-journals.org

Ring-Closing Enyne Metathesis (RCEYM): While the parent molecule will not undergo intramolecular cyclization, derivatives with a tethered second alkene or alkyne could be designed to form cyclic structures via RCEYM. This is a common strategy for synthesizing complex carbo- and heterocyclic systems. mdpi.comnih.gov The reaction involves the formation of a 1,3-diene within a cyclic framework.

Reactivity of the Alkyne Moiety (9-Ynyloxy)

The terminal alkyne is another key reactive site, characterized by the acidity of the terminal proton and the high electron density of the triple bond. fiveable.me

The primary reactions of the terminal alkyne include:

Deprotonation and Alkylation: The terminal proton on C-10 is weakly acidic (pKa ≈ 25). It can be removed by a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a sodium or lithium acetylide. msu.edu This resulting acetylide anion is a potent nucleophile and can react with various electrophiles, most commonly primary alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. This is a fundamental method for extending the carbon chain. msu.edumasterorganicchemistry.com

Hydration: In the presence of a mercury(II) salt catalyst and aqueous acid (H₂SO₄, H₂O, HgSO₄), the alkyne undergoes hydration. Following Markovnikov's rule, this reaction initially produces an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. msu.edulibretexts.org

Hydroboration-Oxidation: In contrast to hydration, the hydroboration of a terminal alkyne followed by oxidative workup (H₂O₂, NaOH) results in the anti-Markovnikov addition of water. This process also forms an enol intermediate, but one that tautomerizes to an aldehyde. msu.edu

Reduction: The alkyne can be fully reduced to an alkane using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C). Partial reduction to a (Z)-alkene can be achieved using Lindlar's catalyst (a poisoned palladium catalyst), while reduction with sodium metal in liquid ammonia (B1221849) selectively produces an (E)-alkene. ntu.edu.sg

Halogenation: Alkynes can add one or two equivalents of halogens (e.g., Br₂, Cl₂). The addition of one equivalent typically leads to a dihaloalkene. libretexts.org

The following table summarizes key transformations of the terminal alkyne.

Reaction TypeReagent(s)Product TypeRegioselectivity
Deprotonation/Alkylation1. NaNH₂; 2. R-X (primary halide)Internal AlkyneN/A
HydrationH₂SO₄, H₂O, HgSO₄Methyl KetoneMarkovnikov
Hydroboration-Oxidation1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOHAldehydeAnti-Markovnikov
Complete ReductionH₂, Pd/CAlkaneN/A
Partial Reduction (cis)H₂, Lindlar's Catalyst(Z)-AlkeneN/A
Partial Reduction (trans)Na, NH₃ (l)(E)-AlkeneN/A

Terminal Alkyne Functionalization via C-C Bond Forming Reactions

The terminal alkyne is a versatile handle for carbon-carbon bond formation, primarily due to the mild acidity of the sp-hybridized C-H bond. This allows for deprotonation to form a potent acetylide nucleophile, which can participate in a variety of coupling reactions.

One of the most powerful methods for functionalizing terminal alkynes is the Sonogashira cross-coupling reaction . This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. For (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, this reaction would extend the carbon skeleton by creating a new C(sp)-C(sp²) bond, yielding conjugated enyne products. The reaction is known for its high efficiency and functional group tolerance, meaning the alkene and silyl ether in the parent molecule would likely remain intact under standard conditions. researchgate.netresearchgate.netscispace.com

Other C-C bond-forming reactions include:

Acetylide Addition: Formation of the lithium or magnesium acetylide followed by reaction with electrophiles like aldehydes, ketones, or epoxides.

Cadiot-Chodkiewicz Coupling: A copper-catalyzed reaction that couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diacetylene.

Glaser Coupling: An oxidative homocoupling of the terminal alkyne to produce a symmetrical 1,3-diyne.

These transformations highlight the utility of the terminal alkyne as a linchpin for molecular elaboration.

Table 1: Representative C-C Bond Forming Reactions
Reaction NameReactant(s)Catalyst/ReagentExpected Product Structure
Sonogashira CouplingIodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N
Acetylide AdditionCyclohexanone, then H₃O⁺1. n-BuLi 2. Cyclohexanone
Cadiot-Chodkiewicz1-Iodo-2-phenylethyneCuCl, amine base

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)

Cycloaddition reactions offer a powerful means to construct cyclic systems with high atom economy. The unsaturated moieties in (E)-(7-Dodecen-9-ynyloxy)trimethylsilane provide handles for such transformations.

Click Chemistry: The terminal alkyne is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click" reaction. tcichemicals.comnih.gov This reaction with an organic azide (B81097) (R-N₃) proceeds under mild conditions, often in aqueous solvents, to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is exceptionally reliable and tolerant of other functional groups, making it a powerful tool for conjugation and material science. tcichemicals.com A variation using benzyne (B1209423) instead of an alkyne also falls under this category. nih.gov

Diels-Alder Reaction: The isolated alkene in (E)-(7-Dodecen-9-ynyloxy)trimethylsilane can act as a dienophile in a [4+2] cycloaddition with a suitable diene. However, a more common pathway for enynes involves a preceding transformation, such as enyne metathesis, to generate a conjugated diene system which can then readily participate in Diels-Alder reactions. beilstein-journals.org Intramolecular Diels-Alder reactions are also possible if a diene is tethered to the molecule. The reactivity in these reactions can be influenced by steric factors and the electronic nature of the substituents. rsc.orgresearchgate.net

Table 2: Potential Cycloaddition Reactions
Reaction TypeReactant(s)CatalystExpected Product
CuAAC (Click)Benzyl AzideCuSO₄, Sodium Ascorbate1-benzyl-4-(...)1,2,3-triazole
Diels-Alder1,3-ButadieneHeat or Lewis Acid4-(...)-5-vinylcyclohexene

Hydration and Hydrofunctionalization of the Alkyne

The addition of H-X across the alkyne's triple bond, known as hydrofunctionalization, is a fundamental transformation that introduces new functionality.

Hydration: The addition of water across the terminal alkyne can yield either a methyl ketone or an aldehyde, depending on the regioselectivity.

Markovnikov Hydration: Typically catalyzed by mercury(II) or gold(I) salts, this reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the more stable methyl ketone.

Anti-Markovnikov Hydration: This is achieved via a hydroboration-oxidation sequence. Reaction with a borane (B79455) reagent (e.g., 9-BBN), followed by oxidative workup (H₂O₂, NaOH), yields an aldehyde.

Other Hydrofunctionalization Reactions:

Hydrosilylation: The addition of a hydrosilane (H-SiR₃) across the triple bond, often catalyzed by platinum or rhodium complexes, produces vinylsilanes. researchgate.net The regioselectivity can be controlled by the choice of catalyst and substrate. researchgate.net

Hydrohalogenation: The addition of HCl, HBr, or HI proceeds to form vinyl halides, typically with Markovnikov selectivity.

These reactions provide pathways to convert the alkyne into valuable carbonyl compounds or functionalized alkenes.

Cascade Reactions and Tandem Processes Initiated by (E)-(7-Dodecen-9-ynyloxy)trimethylsilane

The presence of multiple reactive sites allows (E)-(7-Dodecen-9-ynyloxy)trimethylsilane to engage in cascade or tandem reactions, where a single set of reagents initiates a sequence of bond-forming events to rapidly build molecular complexity.

Enyne Metathesis: This is a powerful reaction catalyzed by ruthenium or molybdenum carbenes that involves the cleavage and reorganization of the double and triple bonds. In an intermolecular reaction between (E)-(7-Dodecen-9-ynyloxy)trimethylsilane and a simple alkene like ethylene, a cross-metathesis event would generate a conjugated diene. This newly formed diene can then be a substrate for subsequent reactions, such as a Diels-Alder cycloaddition, in a tandem sequence. beilstein-journals.org

Palladium-Catalyzed Cascades: Palladium catalysts are adept at initiating complex cascades with enynes. For example, a sequence could begin with oxidative addition into a C-X bond of a reaction partner, followed by carbopalladation across the alkyne, and subsequent reaction with the alkene moiety before a final reductive elimination step. Such processes can form multiple C-C bonds and stereocenters in a single operation.

The specific pathway of a cascade reaction is highly dependent on the catalyst, substrate, and reaction conditions, allowing for divergent synthesis of complex molecular architectures from a single starting material.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

Controlling selectivity is paramount when transforming a multifunctional molecule like (E)-(7-Dodecen-9-ynyloxy)trimethylsilane.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, the Sonogashira coupling must selectively activate the terminal C(sp)-H bond without affecting the C=C double bond or the Si-O bond. researchgate.net Conversely, conditions for TMS deprotection (e.g., with TBAF or mild acid) should be chosen to avoid isomerization or hydration of the unsaturated bonds. Hydrosilylation catalysts must be selected to favor addition to the alkyne over the alkene. researchgate.net

Regioselectivity: This determines where on a functional group a reaction occurs. In the hydration of the terminal alkyne, the choice between a gold catalyst (leading to a ketone) and a hydroboration-oxidation sequence (leading to an aldehyde) is a clear example of regiocontrol. In cycloaddition reactions, regioselectivity dictates the orientation of the reactants, which can be influenced by steric and electronic factors of both the enyne and the reaction partner. mdpi.com

Stereoselectivity: This relates to the three-dimensional arrangement of atoms. The starting material possesses a defined (E)-configuration at its double bond. An ideal transformation would either preserve this stereochemistry or create new stereocenters in a predictable manner. For example, in a Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. In catalytic asymmetric reactions, chiral ligands are used to induce enantioselectivity, favoring the formation of one enantiomer over the other.

Mastering these selectivity aspects is crucial for the successful application of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane in multistep synthesis.

Applications of E 7 Dodecen 9 Ynyloxy Trimethylsilane As a Key Synthetic Intermediate

Total Synthesis of Natural Products Incorporating Dodecenyne Motifs

The structural framework of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is particularly well-suited for the synthesis of natural products containing a twelve-carbon chain with specific patterns of unsaturation. The enyne moiety is a key precursor to conjugated diene systems, which are common motifs in a variety of natural products.

One of the most significant applications of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is in the stereoselective synthesis of insect sex pheromones. The precise geometry of double bonds in these molecules is critical for their biological activity, and the use of intermediates with predefined stereochemistry is a common strategy to achieve the desired isomers.

A prime example is the synthesis of the major component of the sex pheromone of the European grapevine moth, Lobesia botrana, which is (E,Z)-7,9-dodecadien-1-yl acetate. nih.govresearchgate.net The (E)-double bond present in the silane (B1218182) intermediate is carried through the synthesis, while the alkyne is selectively reduced to a (Z)-double bond in a later step. This approach allows for the controlled formation of the required (E,Z)-diene system. The synthesis of this pheromone is of significant economic importance for the agricultural industry, as it is used in pest management strategies to disrupt the mating of the European grapevine moth, a major pest in vineyards. nih.gov

The general synthetic sequence involves the deprotection of the trimethylsilyl (B98337) ether to reveal the primary alcohol, which is then typically acetylated. The terminal alkyne can be coupled with another fragment or directly reduced to form the Z-alkene. The stereoselectivity of the reduction of the alkyne is a key step in these syntheses.

Target PheromoneKey Synthetic StrategyRole of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane
(E,Z)-7,9-Dodecadien-1-yl AcetateStereoselective reduction of an alkyne to a Z-alkeneProvides the C12 backbone with the correct E-configuration at C7.
(E,E)-7,9-Dodecadien-1-yl AcetateStereoselective reduction of an alkyne to an E-alkeneCan be a precursor if a different reduction method is used.

While the primary documented application of intermediates with a dodecenyne structure is in pheromone synthesis, the structural motif is also present in some bioactive lipids and polyketides. The synthetic strategies developed for pheromones can be adapted for the synthesis of these more complex natural products. The enyne functionality can participate in a variety of coupling reactions, such as Sonogashira, Negishi, or Suzuki couplings, to extend the carbon chain and introduce additional complexity.

The ability to selectively manipulate the double and triple bonds allows for the creation of a wide range of unsaturated lipidic structures. For instance, the alkyne can be hydrated to form a ketone, a common feature in many polyketides. Furthermore, the double bond can be epoxidized or dihydroxylated to introduce oxygenated functionalities.

Development of Advanced Organic Materials Precursors

The enyne functionality in (E)-(7-Dodecen-9-ynyloxy)trimethylsilane also makes it a potential precursor for the synthesis of advanced organic materials. Enyne systems are known to undergo a variety of polymerization and cyclization reactions to form conjugated polymers and aromatic compounds. These materials can have interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The trimethylsilyl group can play a dual role in this context. It can act as a protecting group during the initial synthesis and then be removed to unmask a reactive hydroxyl group that can be used for further functionalization or for attachment to a polymer backbone.

Role in the Synthesis of Functionalized Silane Derivatives for Specific Applications

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane is itself a functionalized silane derivative. The presence of the reactive enyne moiety allows for further chemical transformations to create a variety of other functionalized silanes. For example, the terminal alkyne can undergo hydrosilylation reactions with other silanes to introduce additional silicon-containing groups. This can lead to the formation of polysilanes or molecules with multiple silyl (B83357) ether protecting groups.

These more complex organosilanes can have applications in materials science as adhesion promoters, surface modifiers, and as components in the synthesis of silicon-based polymers. The ability to precisely control the structure of these molecules is essential for tailoring their properties for specific applications.

Contributions to Method Development in Organic Chemistry

The synthesis and use of intermediates like (E)-(7-Dodecen-9-ynyloxy)trimethylsilane have contributed to the development of new synthetic methodologies in organic chemistry. The need for stereoselective methods for the synthesis of conjugated dienes, as required for pheromone synthesis, has driven research into new catalytic systems for the reduction of alkynes and for the cross-coupling of vinyl and alkynyl fragments.

For example, the development of catalysts for the stereoselective semi-hydrogenation of alkynes to either Z- or E-alkenes is a significant area of research that has benefited from the demand for efficient syntheses of insect pheromones. Similarly, the use of organosilicon reagents in cross-coupling reactions has been an active area of investigation, and the chemistry of functionalized silanes like the title compound provides a platform for exploring new transformations.

Reaction TypeContribution to Methodology
Alkyne Semi-hydrogenationDevelopment of catalysts for high Z- or E-selectivity.
Cross-Coupling ReactionsExploration of new catalysts for the coupling of vinyl and alkynyl silanes.
Protection Group ChemistryUse of TMS ethers in multi-step synthesis of sensitive molecules.

Mechanistic Investigations and Computational Studies of Reactions Involving E 7 Dodecen 9 Ynyloxy Trimethylsilane

Elucidation of Reaction Pathways and Transition State Analysis

Currently, there are no published studies that specifically detail the reaction pathways of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane. Future research would be required to map out the elementary steps of its characteristic reactions, such as cycloadditions, metal-catalyzed cross-couplings, or intramolecular rearrangements. Such studies would involve the identification of intermediates and the characterization of transition state structures, which are critical for understanding reaction outcomes and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. However, no specific DFT studies on (E)-(7-Dodecen-9-ynyloxy)trimethylsilane have been found in the literature. Future computational work could provide valuable insights into its molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, all of which are key determinants of its chemical reactivity.

Theoretical Studies on Stereochemical Control Mechanisms

The stereochemical outcome of reactions is of paramount importance in chemical synthesis. For a molecule like (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, which contains stereogenic elements, understanding the factors that control stereoselectivity is crucial. Theoretical studies would be needed to model the transition states leading to different stereoisomers, thereby elucidating the origins of stereochemical control in its transformations. At present, such theoretical investigations have not been reported.

Kinetic and Thermodynamic Aspects of Transformations

A complete understanding of a chemical reaction requires knowledge of both its kinetic and thermodynamic parameters. Experimental kinetic studies, complemented by computational analysis, could determine the rate-determining steps and activation energies for reactions involving (E)-(7-Dodecen-9-ynyloxy)trimethylsilane. Similarly, thermodynamic calculations could predict the relative stabilities of reactants, intermediates, and products. This vital information is currently unavailable in the scientific literature for this specific compound.

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for (E)-Configuration Assignment and Connectivity

NMR spectroscopy is the most powerful tool for the structural elucidation of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, providing detailed information about the atomic connectivity and the spatial arrangement of atoms.

One-dimensional high-resolution NMR spectra provide the foundational data for the structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the carbon adjacent to the silyl (B83357) ether oxygen (-CH₂-O-Si) are anticipated to appear downfield, typically in the 3.4–4.5 ppm range, due to the deshielding effect of the oxygen atom. libretexts.orgpressbooks.publibretexts.org The protons of the trimethylsilyl (B98337) (TMS) group itself would produce a sharp, intense singlet at approximately 0.1 ppm. chemicalbook.comresearchgate.net The most diagnostic signals for stereochemical assignment are the two vinylic protons on the C7=C8 double bond. For an (E)- or trans-configuration, the coupling constant (³JHH) between these protons is expected to be in the range of 11–18 Hz. libretexts.org The acetylenic proton at C10 would likely appear as a triplet around 2.0-3.0 ppm, coupled to the methylene (B1212753) protons at C11. Other methylene groups along the aliphatic chain would resonate in the typical 1.2–2.2 ppm region. libretexts.orgpressbooks.pub

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Carbons bonded to the silyl ether oxygen are shifted downfield, typically appearing in the 50–80 δ range. libretexts.orglibretexts.org The sp² hybridized carbons of the alkene (C7 and C8) are expected in the 110–150 ppm region, while the sp hybridized carbons of the alkyne (C9 and C10) would resonate between 70–110 ppm. bhu.ac.inoregonstate.eduwisc.edunih.gov The carbons of the trimethylsilyl group would be found far upfield, near 0 ppm. The remaining aliphatic sp³ carbons would appear in the 10–40 ppm range. bhu.ac.in

²⁹Si NMR: Silicon-29 NMR, while less common, provides direct evidence for the silicon environment. For a trimethylsilyl ether, a single resonance is expected. The chemical shift in ²⁹Si NMR is sensitive to the substitution on the silicon atom and the nature of the oxygen-bound group. capes.gov.brresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-(7-Dodecen-9-ynyloxy)trimethylsilane
PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
Si-(CH ₃)₃¹H~0.1~0s (9H)
Si -(CH₃)₃²⁹Si-~0-20-
1¹³C-~60-70O-C H₂
1¹H~3.6-t (2H)
2-5¹³C-~20-35Aliphatic C H₂
2-5¹H~1.3-1.6-m
6¹³C-~30-35Allylic C H₂
6¹H~2.1-m (2H)
7¹³C-~110-140=C H-
7¹H~5.5-6.0-dt, J ≈ 15 Hz
8¹³C-~110-140=C H-
8¹H~5.5-6.0-dt, J ≈ 15 Hz
9¹³C-~80-90-C ≡C-H
10¹³C-~70-80-C≡C -H
10¹H~2.0-2.5-t (1H)
11¹³C-~15-25≡C-C H₂
11¹H~2.2-m (2H)
12¹³C-~10-15C H₃
12¹H~1.1-t (3H)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the proposed structure and stereochemistry. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the entire carbon chain, showing correlations between adjacent methylene groups (e.g., H1-H2, H2-H3), and crucially, confirming the coupling between the vinylic protons (H7 and H8) and their neighboring allylic protons (H6). longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It is used to definitively assign the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal in the ~60-70 ppm range, assigning it as C1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for establishing connectivity across quaternary carbons or heteroatoms. Key correlations would include the protons of the TMS group (~0.1 ppm) to the oxygen-bearing carbon (C1), and the vinylic protons (H7, H8) to the alkynyl carbons (C9, C10), confirming the enyne moiety. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information for stereochemical assignment. For (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, a NOESY spectrum would be expected to show a strong correlation between the vinylic protons H7 and H8, which are on opposite sides of the double bond, and their respective adjacent protons on the alkyl chain. The absence of a strong cross-peak between H7 and H8 themselves would further support the trans geometry. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the specific functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key structural features. A strong C-O single-bond stretching vibration for the silyl ether is expected in the 1050–1150 cm⁻¹ region. libretexts.orgpressbooks.publibretexts.org The C=C double bond of a trans-alkene typically shows a medium to weak absorption around 1665-1675 cm⁻¹ and a strong C-H out-of-plane bending vibration around 960-970 cm⁻¹. The monosubstituted alkyne (C≡C-H) would be identified by a sharp, weak C≡C stretching band near 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band around 3300 cm⁻¹. The presence of the trimethylsilyl group would be confirmed by Si-C stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. The more symmetric and less polar C=C and C≡C bonds, which give weak signals in the IR spectrum, are expected to produce strong, sharp signals in the Raman spectrum, providing clear confirmation of the enyne backbone. researchgate.netresearchgate.net

Interactive Table: Expected Vibrational Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IR IntensityRaman Intensity
Alkyne C-HStretch~3300Strong, SharpMedium
Alkyl C-HStretch2850-2960StrongStrong
Alkyne C≡CStretch~2120WeakStrong
Alkene C=CStretch~1670Weak-MediumStrong
Silyl Ether C-OStretch1050-1150StrongWeak
trans-Alkene C-HBend (out-of-plane)~965StrongWeak

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and is used to deduce structural elements through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₁₅H₂₈OSi.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The analysis of these fragments helps to confirm the structure. Key expected fragmentation pathways for silyl ethers include:

[M - CH₃]⁺: Loss of a methyl radical from the trimethylsilyl group, leading to a prominent peak at m/z [M-15]. nih.gov

[Si(CH₃)₃]⁺: Formation of the trimethylsilyl cation, which is often the base peak at m/z 73. nih.gov

[M - OSi(CH₃)₃]⁺: Cleavage of the C-O bond, resulting in the loss of the trimethylsiloxy group.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the oxygen atom. The presence of the double and triple bonds would also influence fragmentation, leading to characteristic cleavages at the allylic and propargylic positions. x-mol.comnih.govacs.orgsemanticscholar.org

Interactive Table: Predicted Mass Spectrometry Fragments
m/zProposed FragmentNotes
252[C₁₅H₂₈OSi]⁺Molecular Ion (M⁺)
237[M - CH₃]⁺Loss of a methyl group from TMS
163[M - OSi(CH₃)₃]⁺Loss of the trimethylsiloxy group
75[(CH₃)₂Si=OH]⁺Rearrangement fragment
73[Si(CH₃)₃]⁺Trimethylsilyl cation, often base peak

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of a sample of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane and for separating it from any potential side products or geometric isomers.

Given its volatility, (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govthermofisher.comchromatographyonline.com

Gas Chromatography (GC): The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A single, sharp peak on the chromatogram would indicate a high degree of purity. This technique is also highly effective at separating the (E)-isomer from the corresponding (Z)-isomer, which would typically have a slightly different retention time. nih.gov

Mass Spectrometry (MS) Detector: As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a detector. thermofisher.comsepscience.com The MS provides a mass spectrum for the compound eluting at a specific retention time, thereby confirming the identity of the peak as (E)-(7-Dodecen-9-ynyloxy)trimethylsilane by matching its fragmentation pattern with the expected values. thermofisher.com

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds. For a moderately nonpolar molecule such as (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC setup for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely be a mixture of organic solvents, such as acetonitrile (B52724) or methanol (B129727), and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The trimethylsilyl group contributes to the nonpolar character of the molecule, leading to a strong interaction with the C18 stationary phase and thus influencing its retention time.

The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good resolution and a reasonable analysis time. Detection could be accomplished using a UV detector, although the chromophores in (E)-(7-Dodecen-9-ynyloxy)trimethylsilane (the double and triple bonds) would necessitate detection at a lower wavelength. A more universal detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), could also be employed.

Chiral HPLC would be essential if the molecule were synthesized in a way that could produce enantiomers, or if it was derived from a chiral precursor. Although the specified name (E)-(7-Dodecen-9-ynyloxy)trimethylsilane does not inherently indicate a chiral center, if chiral catalysts were used in its synthesis, the potential for enantiomeric excess would need to be assessed. Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). These phases are designed to have specific three-dimensional structures that interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. The choice of the chiral column and the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) would be critical for achieving separation of any potential enantiomers of this compound or its chiral precursors.

Parameter Typical Conditions for HPLC Analysis Typical Conditions for Chiral HPLC Analysis
Stationary Phase C18 (Reversed-Phase)Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientHexane/Isopropanol or Hexane/Ethanol (Normal-Phase)
Detector UV (low wavelength), ELSD, or MSUV or Polarimeter
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min
Temperature Ambient or slightly elevated (e.g., 30-40 °C)Controlled ambient temperature

X-ray Crystallography for Absolute Stereochemistry (if applicable to a derivative)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal of the compound. For a flexible, medium-sized molecule like (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, which is likely to be an oil or a low-melting solid at room temperature, obtaining suitable crystals can be a significant challenge.

In cases where the parent compound does not crystallize readily, a common strategy is to prepare a derivative. For this molecule, the trimethylsilyl ether could be cleaved to reveal the parent alcohol, (E)-7-dodecen-9-yn-1-ol. This alcohol could then be reacted with a heavy-atom-containing reagent, such as a derivative of benzoic acid containing a bromine or iodine atom. The presence of the heavy atom facilitates the solution of the phase problem in X-ray crystallography and allows for the unambiguous determination of the absolute stereochemistry using anomalous dispersion.

The resulting crystalline derivative would be subjected to X-ray diffraction. The diffraction pattern is then used to calculate an electron density map of the molecule, from which the positions of all atoms in the crystal lattice can be determined. This provides precise bond lengths, bond angles, and torsional angles, confirming the (E)-configuration of the double bond and determining the absolute configuration of any stereocenters if present. While there is no indication of a chiral center in the provided name, if one were present, X-ray crystallography of a suitable derivative would be the gold standard for its absolute assignment.

Future Research Directions and Perspectives for E 7 Dodecen 9 Ynyloxy Trimethylsilane Chemistry

Exploration of Novel Catalytic Transformations

The enyne moiety is a well-established substrate for a range of powerful catalytic reactions, particularly transition-metal-catalyzed metathesis and cyclization reactions. mdpi.comnih.gov Future research will likely focus on expanding the repertoire of catalytic transformations for (E)-(7-Dodecen-9-ynyloxy)trimethylsilane to access novel molecular architectures.

A primary area of exploration is enyne metathesis . mdpi.com Ruthenium-based catalysts, such as the Grubbs-type catalysts, have proven effective for ring-closing enyne metathesis (RCEYM) to produce functionalized dienes within cyclic structures. nih.gov For (E)-(7-Dodecen-9-ynyloxy)trimethylsilane, intramolecular metathesis could lead to the formation of macrocyclic silyl (B83357) enol ethers, which are valuable precursors to macrocyclic ketones. Furthermore, intermolecular cross-metathesis with other olefins could yield complex polyunsaturated chains.

Beyond metathesis, gold, platinum, and other π-acidic metal catalysts can be explored for various cycloisomerization reactions. These reactions could proceed through different mechanistic pathways, leading to a diverse array of carbocyclic and heterocyclic scaffolds, depending on the catalytic system and reaction conditions. researchgate.net The presence of the ether oxygen atom could enable its participation in cyclization cascades, forming oxygen-containing heterocycles like furans and pyrans. nih.gov

Catalyst TypePotential TransformationExpected Product Class
Ruthenium Carbene (e.g., Grubbs catalysts)Ring-Closing Enyne Metathesis (RCEYM)Macrocyclic Dienes / Silyl Enol Ethers
Gold (I) / Platinum (II) Complexes6-endo-dig CycloisomerizationDihydropyran derivatives
Palladium (0) / Palladium (II) ComplexesFormal [4+2] CycloadditionFused- and Spirocyclic Ring Systems nih.gov
Rhodium (I) Complexes1,4-Migration and CyclizationDensely Substituted Carbocycles nih.gov

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. beilstein-journals.orgnih.gov Future work on (E)-(7-Dodecen-9-ynyloxy)trimethylsilane should involve the integration of its synthesis and subsequent transformations into flow chemistry platforms.

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This enhanced control is particularly beneficial for highly exothermic or rapid catalytic reactions, minimizing the formation of byproducts and improving selectivity. For instance, the optimization of a ruthenium-catalyzed metathesis reaction could be rapidly achieved using an automated flow platform that screens different catalysts, temperatures, and residence times.

Furthermore, flow chemistry enables the safe handling of hazardous reagents or unstable intermediates that might be involved in the synthesis or modification of the target compound. beilstein-journals.org The small reactor volumes minimize the risks associated with thermal runaways or the accumulation of toxic substances. This approach is also well-suited for photochemical or electrochemical transformations, which benefit from the high surface-area-to-volume ratio of microreactors. nih.gov

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk with exothermic reactions or unstable intermediates.Inherently safer due to small internal volumes and superior heat control.
Scalability Often requires re-optimization of reaction conditions.Direct scalability by running the system for longer periods ('scaling out').
Process Control Less precise control over temperature and mixing.Precise control over residence time, temperature, and stoichiometry. beilstein-journals.org
Reproducibility Can be variable between batches.High consistency and reproducibility.
Automation Complex to fully automate.Readily integrated with automated control and optimization systems.

Asymmetric Synthesis Approaches for Chiral Analogs

The development of asymmetric methods to generate chiral molecules is a cornerstone of modern synthetic chemistry. While (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is achiral, its structure provides opportunities for conversion into valuable chiral derivatives. Future research should target the development of catalytic asymmetric transformations to introduce stereocenters with high enantioselectivity.

Several strategies can be envisioned:

Asymmetric Hydrogenation: Using chiral transition metal catalysts (e.g., Rhodium, Ruthenium, or Iridium complexes with chiral ligands), either the double or triple bond could be selectively hydrogenated to introduce one or more stereocenters.

Asymmetric Epoxidation or Dihydroxylation: The alkene moiety is a handle for well-established asymmetric oxidation reactions, such as the Sharpless epoxidation or dihydroxylation, to create chiral epoxides or diols.

Catalytic Asymmetric Cyclizations: Employing chiral catalysts for the transformations described in section 7.1 could lead to the formation of enantiomerically enriched cyclic products. For example, asymmetric enyne metathesis could yield chiral macrocycles.

The convergence of organocatalysis and transition metal catalysis offers further avenues. Chiral organocatalysts could be used in conjunction with achiral metal complexes to induce enantioselectivity in various addition or cyclization reactions. rsc.orgresearchgate.net

Asymmetric StrategyTarget MoietyPotential Catalyst/ReagentChiral Product
Asymmetric EpoxidationAlkene (C7-C8)Ti(OiPr)₄, (+)-DET, t-BuOOHChiral Epoxide
Asymmetric DihydroxylationAlkene (C7-C8)AD-mix-βChiral Diol
Asymmetric HydrogenationAlkyne (C9-C10)Chiral Rhodium or Ruthenium complexesChiral Alkene
Asymmetric CycloisomerizationEnyne SystemChiral Gold or Platinum complexesChiral Cyclic Ethers/Carbocycles

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org Future research on (E)-(7-Dodecen-9-ynyloxy)trimethylsilane should focus on developing more sustainable synthetic routes that align with these principles.

Key areas for improvement include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This involves favoring catalytic reactions over stoichiometric ones. For example, a metal-catalyzed dehydrogenative condensation between an alcohol and a silane (B1218182) to form the silyl ether bond generates only H₂ as a byproduct, representing a highly atom-economical and green alternative to methods using silyl chlorides, which produce stoichiometric salt waste. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or bio-based solvents.

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure, potentially through the use of highly active catalysts or photochemical methods, thereby reducing energy consumption. beilstein-journals.org

Waste Reduction: Evaluating and optimizing synthetic routes based on metrics like the Environmental Factor (E-Factor), which quantifies the amount of waste generated per unit of product. semanticscholar.org

A comparative analysis of a hypothetical traditional synthesis versus a potential green synthesis highlights the areas for improvement.

MetricTraditional Synthesis (Hypothetical)Green Synthesis (Potential)
Silyl Ether Formation Use of trimethylsilyl (B98337) chloride (TMSCl) and a base (e.g., triethylamine).Catalytic dehydrogenative coupling of the alcohol with a hydrosilane. nih.gov
Byproduct Stoichiometric amount of triethylammonium (B8662869) chloride salt.H₂ gas.
Atom Economy Lower, due to stoichiometric reagents and base.Higher, approaching 100%.
Solvents Potentially hazardous chlorinated solvents.Benign solvents like toluene (B28343) or solvent-free conditions.
E-Factor Higher, due to salt waste and solvent usage. semanticscholar.orgLower.

Computational Design of New Reactions and Derivatives

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules. The application of theoretical methods, particularly Density Functional Theory (DFT), can accelerate the discovery of new reactions and the design of novel derivatives of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane.

Future computational studies could focus on:

Mechanism Elucidation: Modeling the reaction pathways of catalytic transformations, such as enyne metathesis or gold-catalyzed cyclizations. This can help rationalize observed selectivity and guide the development of more efficient catalysts.

Catalyst Design: In silico screening of different ligand and metal combinations to identify promising new catalysts with enhanced activity or selectivity for specific transformations.

Predicting Reactivity: Calculating the electronic and steric properties of the enyne system to predict its reactivity towards various reagents and under different catalytic conditions.

Designing Novel Derivatives: Designing new analogs of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane with tailored electronic or physical properties for specific applications, such as materials science or as probes in chemical biology. For example, calculations could predict how modifications to the alkyl chain length or the introduction of other functional groups would impact the molecule's conformation and reactivity.

By integrating computational modeling with experimental work, the development cycle for new synthetic methods and functional molecules based on the (E)-(7-Dodecen-9-ynyloxy)trimethylsilane scaffold can be significantly shortened.

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